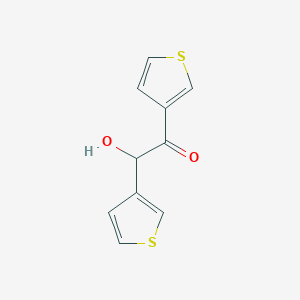

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone

描述

Significance of Thiophene-Containing Scaffolds in Advanced Synthesis

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal and materials chemistry. chemsynthesis.comprepchem.com Its ring system is considered a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. chemsynthesis.comwikipedia.org The significance of thiophene-containing scaffolds arises from several key properties:

Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene (B151609) ring. lscollege.ac.in This similarity in size, shape, and electronics allows medicinal chemists to substitute benzene rings with thiophene to modulate a molecule's biological activity, solubility, and metabolic profile. chemsynthesis.com

Versatile Reactivity: The thiophene nucleus is amenable to a wide range of chemical modifications, including electrophilic substitution reactions like halogenation, nitration, and acylation. lscollege.ac.in This allows for the synthesis of a diverse library of derivatives for screening and development.

Pharmacological Importance: Thiophene moieties are integral to numerous drugs with a broad spectrum of therapeutic applications, including anti-inflammatory (suprofen, tiaprofenic acid), antimicrobial (cefoxitin), anticancer (raltitrexed), and antipsychotic (olanzapine) agents. chemsynthesis.comyoutube.com The sulfur atom can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound's efficacy. youtube.com

Material Science Applications: Beyond medicine, thiophene derivatives are crucial in the development of organic electronics, such as light-emitting diodes (LEDs) and solar cells, due to their semiconductor properties. lscollege.ac.in

The incorporation of two thiophen-3-yl moieties into a single molecule like 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone offers a rich platform for creating complex structures with potential applications spanning from drug discovery to materials science.

Overview of Alpha-Hydroxy Ketones as Synthetic Intermediates

Alpha-hydroxy ketones, also known as acyloins, are highly valuable and versatile intermediates in organic synthesis. rsc.orgeurjchem.com The presence of two adjacent, interconvertible functional groups—a ketone and a secondary alcohol—provides a locus for a diverse array of chemical transformations.

Their utility as building blocks is well-documented:

Access to Diverse Functionalities: The ketone can be targeted by nucleophiles, while the hydroxyl group can be acylated, alkylated, or oxidized. The entire functional group can undergo reactions such as oxidation to form 1,2-diketones or reduction to form 1,2-diols.

Umpolung Reactivity: The synthesis of alpha-hydroxy ketones often involves an "umpolung" or reversal of polarity of the carbonyl carbon of an aldehyde, a classic example being the benzoin (B196080) condensation. eurjchem.com This strategy is fundamental in C-C bond formation.

Precursors to Heterocycles: Alpha-hydroxy ketones are indispensable precursors for the synthesis of various heterocyclic compounds, such as pyrazines and pyrroles, which are themselves important pharmacophores.

Chiral Building Blocks: Enantiomerically enriched alpha-hydroxy ketones are crucial in the pharmaceutical industry for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs), including antidepressants and antitumor agents. eurjchem.comnih.gov

The alpha-hydroxy ketone moiety in this compound thus serves as a reactive hub, enabling its potential elaboration into more complex molecular frameworks.

Research Trajectories for this compound

While specific, published research on this compound is limited, its structure allows for the formulation of several logical research trajectories.

A primary area of investigation would be its synthesis . The most direct route to this compound would likely be a benzoin-type condensation of thiophene-3-carboxaldehyde. This reaction, typically catalyzed by cyanide ions or N-heterocyclic carbenes (NHCs), is a well-established method for the dimerization of aldehydes to form alpha-hydroxy ketones. Exploration of different catalysts and reaction conditions to optimize the yield and purity of this compound would be a foundational research goal.

Further research would logically focus on the reactivity and synthetic utility of the target molecule. Key areas of exploration could include:

Oxidation to the corresponding diketone, 1,2-di(thiophen-3-yl)ethane-1,2-dione (B2516601). This product could serve as a ligand for metal complexes or as a building block for quinoxaline (B1680401) and other heterocyclic systems.

Reduction to the vicinal diol, 1,2-di(thiophen-3-yl)ethane-1,2-diol. The stereochemistry of this reduction could be investigated to produce specific diastereomers, which are valuable chiral synthons.

Derivatization of the hydroxyl group or reactions at the ketone to introduce new functionalities and build molecular complexity.

Exploration of Biological Activity: Given the prevalence of the thiophene scaffold in pharmaceuticals, this compound and its derivatives would be prime candidates for screening for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The arrangement of two thiophene rings could lead to novel interactions with biological targets.

In essence, this compound stands as a promising, yet underexplored, molecule. Future research into its synthesis, reactivity, and potential applications will be crucial in unlocking its full potential within the broader field of organic chemistry.

Data Tables

Table 1: Properties of this compound Note: Experimental data for this specific compound is not widely available. Properties are based on its chemical structure and data from analogous compounds.

| Property | Value |

| CAS Number | 40032-67-5 |

| Molecular Formula | C₁₀H₈O₂S₂ |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | This compound |

| Physical State | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-1,2-di(thiophen-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6,9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZZSZQLTIZGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 2 Hydroxy 1,2 Di Thiophen 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis of 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone would be expected to reveal distinct signals for the protons on the two thiophene (B33073) rings, the hydroxyl proton, and the methine proton. The chemical shifts (δ), coupling constants (J), and multiplicities of these signals would provide crucial information about the connectivity and spatial arrangement of the atoms. However, specific experimental ¹H NMR data for this compound are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Similarly, ¹³C NMR spectroscopy would be instrumental in identifying all the unique carbon environments within the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the two thiophene rings. The chemical shifts of these signals would offer insights into the electronic structure of the molecule. As with ¹H NMR, dedicated ¹³C NMR spectral data for this compound has not been reported in surveyed literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Derivatives

Fluorine-19 NMR would be a relevant technique for the characterization of fluorinated derivatives of this compound. This method is highly sensitive to the local electronic environment of the fluorine nucleus. In the absence of any synthesized and studied fluorinated derivatives of the title compound, no ¹⁹F NMR data can be presented.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) stretching vibration, the carbonyl (C=O) stretching vibration, and various C-H and C-S stretching and bending vibrations associated with the thiophene rings. The precise frequencies of these bands would be indicative of the molecular structure and any intermolecular interactions, such as hydrogen bonding. Unfortunately, no experimentally obtained FT-IR spectrum for this specific compound is publicly available.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would also exhibit characteristic peaks for the carbonyl and thiophene ring vibrations. Due to the lack of experimental studies on this compound, no Raman spectroscopic data can be reported.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₈O₂S₂), High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming its elemental formula.

The calculated exact mass for the molecular formula C₁₀H₈O₂S₂ is 223.9966 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to detect ions corresponding to this exact mass, such as the protonated molecule [M+H]⁺ (m/z 224.0039) or the sodium adduct [M+Na]⁺ (m/z 245.9858).

Under electron ionization (EI) or through collision-induced dissociation in tandem MS (MS/MS) experiments, the molecule is expected to undergo characteristic fragmentation. The primary cleavage event for α-hydroxyketones is the scission of the C-C bond between the carbonyl group and the hydroxyl-bearing carbon. This would lead to two principal fragment ions. This predictable fragmentation is invaluable for confirming the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Exact Mass (Da) |

|---|---|---|

| Thiophen-3-ylcarbonyl cation | C₅H₃OS⁺ | 111.9908 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While a specific crystal structure for this compound has not been publicly documented, the crystallographic data for its isomer, 2-Hydroxy-1,2-di(thiophen-2-yl)ethanone, has been reported and serves as an excellent proxy for the type of structural information that would be obtained. nih.govnih.gov Analysis of this isomer reveals a monoclinic crystal system, which provides a framework for understanding how these molecules arrange themselves in the solid state. nih.govnih.gov For the target compound, a key feature to be determined would be the dihedral angle between the two thiophene rings and the orientation of the hydroxyl and carbonyl groups. The presence of the hydroxyl group allows for the formation of strong intermolecular hydrogen bonds, which would likely play a dominant role in the crystal lattice.

Table 2: Crystallographic Data for the Isomer 2-Hydroxy-1,2-di(thiophen-2-yl)ethanone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 10.8436 Å |

| b | 6.0348 Å |

| c | 16.336 Å |

| α | 90.00° |

| β | 110.001° |

| γ | 90.00° |

| Z (Molecules per unit cell) | 4 |

Data sourced from the Crystallography Open Database (COD) entry 2201099 as cited in PubChem. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the two thiophene rings and the α-hydroxyketone moiety.

The thiophene rings are aromatic systems that undergo π → π* transitions. These are typically strong absorptions and are expected to appear in the UV region, likely between 230 and 270 nm. The carbonyl group (C=O) possesses non-bonding electrons (n) and can undergo a weak n → π* transition. mdpi.com This transition occurs at a longer wavelength than the π → π* transitions and may appear as a distinct band or a shoulder on the main absorption peak, often above 300 nm. mdpi.com The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| Thiophene Rings | π → π* | ~230 - 270 | Strong |

Chemical Reactivity and Transformations of 2 Hydroxy 1,2 Di Thiophen 3 Yl Ethanone

Oxidation Reactions

The oxidation of α-hydroxy ketones can lead to a variety of products depending on the reagents and reaction conditions employed. For 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone, two primary oxidative pathways are of interest: the formation of α-keto esters and oxidative cleavage.

Transformation to Alpha-Keto Esters (Glyoxylates)

The oxidation of the secondary alcohol in this compound to a ketone, followed by esterification, would yield an α-keto ester, specifically a di(thiophen-3-yl)glyoxylate. While direct experimental data for this specific transformation is not available, general methods for the oxidation of α-hydroxy ketones to α-dicarbonyl compounds are well-established. Reagents such as bismuth(III) oxide in the presence of copper(II) acetate (B1210297) or various manganese, chromium, and ruthenium-based oxidants are commonly used for this purpose.

Subsequent esterification of the resulting α-diketone, or more likely, direct oxidative esterification of the starting α-hydroxy ketone, would be required. The choice of alcohol and catalyst would determine the final ester product. The reactivity of the thiophene (B33073) rings towards the oxidizing agent would need to be considered to avoid unwanted side reactions.

Table 1: Potential Oxidizing Agents for the Formation of Alpha-Keto Esters from this compound

| Oxidizing Agent System | Expected Product | Potential Challenges |

| Bismuth(III) oxide/Copper(II) acetate | 1,2-di(thiophen-3-yl)ethane-1,2-dione (B2516601) | Harsh reaction conditions may lead to thiophene ring degradation. |

| Manganese dioxide | 1,2-di(thiophen-3-yl)ethane-1,2-dione | Selectivity for the alcohol oxidation over other functional groups. |

| Swern oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1,2-di(thiophen-3-yl)ethane-1,2-dione | Mild conditions, but requires careful temperature control. |

| Oxidative esterification reagents | Methyl or Ethyl 2-oxo-2-(thiophen-3-yl)acetate | Direct conversion in one step, but optimization of conditions is crucial. |

Oxidative Rearrangements and Cleavage Reactions

α-Hydroxy ketones can undergo oxidative cleavage of the carbon-carbon bond between the hydroxyl and carbonyl groups. This reaction typically proceeds through the formation of a peroxide intermediate. Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to effect such cleavages in 1,2-diols and related systems. For this compound, this would likely result in the formation of thiophene-3-carboxylic acid and thiophene-3-carbaldehyde.

The mechanism of this cleavage involves the formation of a cyclic intermediate with the oxidizing agent, followed by its decomposition to the carbonyl products. The presence of the electron-rich thiophene rings might influence the rate and outcome of this reaction.

Reduction Reactions

The reduction of this compound would primarily target the ketone functional group, leading to the formation of a 1,2-diol, specifically 1,2-di(thiophen-3-yl)ethane-1,2-diol. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereoselectivity of the reaction.

Table 2: Common Reducing Agents for the Conversion of this compound to a 1,2-Diol

| Reducing Agent | Solvent | Expected Stereoselectivity | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol (B145695) | Generally low diastereoselectivity, producing a mixture of syn and anti diols. | A mild and common reagent for ketone reduction. |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Can exhibit higher diastereoselectivity depending on chelation control with the adjacent hydroxyl group. | A powerful reducing agent that must be used under anhydrous conditions. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl acetate | Stereoselectivity can be influenced by the catalyst and substrate adsorption. | A versatile method for reduction. |

The stereochemical outcome of the reduction is of significant interest. The existing hydroxyl group can direct the approach of the hydride reagent, potentially leading to a preference for either the syn or anti diastereomer of the resulting diol. Chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the hydroxyl oxygen, often favors the formation of the syn diol.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a variety of condensation products.

Formation of Hydrazones and Schiff Bases

The reaction of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) would be expected to form the corresponding hydrazone. This reaction typically occurs under mildly acidic conditions to facilitate the dehydration step. The resulting hydrazone would feature a C=N-NHR moiety in place of the original carbonyl group.

Similarly, condensation with primary amines (R-NH₂) would yield Schiff bases (imines), characterized by a C=N-R double bond. The formation of both hydrazones and Schiff bases is a reversible process, and the removal of water is often necessary to drive the reaction to completion. The electronic properties of the thiophene rings could influence the reactivity of the carbonyl group towards these nucleophiles.

Michael-Type Additions Involving Related Ketones

While this compound itself is not a Michael acceptor, related α,β-unsaturated ketones derived from thiophene are known to undergo Michael-type additions. For instance, a chalcone (B49325) analog bearing thiophene rings would be susceptible to the conjugate addition of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The relevance to this compound lies in the potential for its derivatives to participate in such reactions. For example, dehydration of the corresponding tertiary alcohol formed from the addition of an organometallic reagent to the ketone could generate an α,β-unsaturated system, which could then act as a Michael acceptor.

Heterocyclic Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies in organic synthesis for the construction of ring systems. α-Hydroxy ketones are versatile precursors for such transformations due to the presence of two reactive functional groups—a hydroxyl and a ketone—in close proximity.

A comprehensive search of scientific databases reveals a scarcity of specific examples where this compound has been used as a direct precursor for the synthesis of fused heterocycles. However, the general reactivity of α-hydroxy ketones and related thiophene-containing compounds suggests its potential utility in such reactions.

For instance, the synthesis of 3-thienyl-substituted chromones has been reported to proceed from α-hetaryl-2-hydroxyacetophenones, a class of compounds to which this compound belongs. univ.kiev.ua These reactions typically involve condensation with a phenol (B47542) derivative followed by cyclization. While this provides a potential pathway for the synthesis of fused systems, specific studies employing this compound are not documented.

Furthermore, research on the cyclocondensation of di(thiophen-2-yl)alkane diones to form fused systems has been reported. nih.gov Although this involves the 2-thienyl isomer and a diketone rather than an α-hydroxy ketone, it demonstrates the principle of using thiophene-containing synthons to build more complex heterocyclic architectures.

Given the lack of direct experimental data for this compound, a data table of specific fused heterocycles synthesized from this precursor cannot be generated at this time. Future research in this area would be necessary to explore and document its reactivity in heterocyclic annulation and cyclization reactions.

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies provide insight into the step-by-step processes of chemical transformations, which is crucial for reaction optimization and the development of new synthetic methods. numberanalytics.com As with its application in synthesis, there is a significant lack of specific mechanistic studies on the reactions of this compound in the current body of scientific literature.

The reactions of α-hydroxy ketones can proceed through various mechanisms depending on the reaction conditions. researchgate.net For example, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can influence the reactivity of the adjacent carbonyl group. Under acidic conditions, the carbonyl oxygen can be protonated, activating the ketone towards nucleophilic attack.

In the context of cyclization reactions, mechanistic pathways would likely involve either the hydroxyl or the ketone functionality, or both, participating in bond-forming steps. For instance, the hydroxyl group could act as a nucleophile, or it could be converted into a better leaving group to facilitate cyclization. The ketone could undergo condensation with a suitable reaction partner to initiate a cyclization cascade.

Without experimental or computational studies specifically on this compound, any discussion of its reaction mechanisms remains speculative and based on the established reactivity of the α-hydroxy ketone functional group. researchgate.net Future research, potentially employing techniques such as kinetic studies, isotopic labeling, and computational modeling, would be required to elucidate the specific mechanistic pathways of its reactions.

Computational and Theoretical Investigations of 2 Hydroxy 1,2 Di Thiophen 3 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanobioletters.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. researchgate.net For 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would serve as the foundation for understanding its fundamental chemical characteristics. aip.org

The initial step involves the geometric optimization of the molecule's structure to find its lowest energy conformation. This optimized structure is crucial as it provides the basis for all subsequent property calculations, ensuring that they correspond to a stable molecular state.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl group.

Table 1: Illustrative Frontier Orbital Energies for this compound Data is hypothetical and based on values reported for similar thiophene derivatives for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands.

Key vibrational modes for this molecule would include:

O-H Stretching: A broad band characteristic of the hydroxyl group.

C=O Stretching: A strong, sharp band associated with the ketone functional group.

C-H Stretching: Bands corresponding to the aromatic C-H bonds on the thiophene rings.

C=C and C-S Stretching: Vibrations characteristic of the thiophene ring structure.

Correlation between the calculated and experimental spectra can confirm the molecular structure and provide insights into intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. researchgate.net The MEP surface is colored according to the electrostatic potential: regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential: Localized on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and hydrogen bond donation.

This analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, charge transfer, and intramolecular bonding and antibonding interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as:

Delocalization of lone pair electrons from the oxygen and sulfur atoms into the antibonding π* orbitals of the thiophene rings and the carbonyl group.

Interactions between the π orbitals of the thiophene rings and the π* orbital of the carbonyl group, indicating electronic conjugation across the molecule.

Molecular Dynamics (MD) Simulations of this compound and its Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org An MD simulation for this compound could provide insights into its conformational flexibility and its behavior in different environments, such as in aqueous solution or interacting with a biological target like a protein active site. mdpi.comnih.gov

By simulating the molecule's trajectory, researchers can explore its stable conformations, the dynamics of intramolecular hydrogen bonding, and how it interacts with solvent molecules. nih.gov If this compound were being investigated as a potential drug candidate, MD simulations could be used to assess the stability of its binding pose within a receptor pocket, providing crucial information for drug design and optimization. nih.gov

In Silico Reactivity Descriptors and Quantum Chemical Parameters

From the calculated HOMO and LUMO energies, a range of quantum chemical parameters, or reactivity descriptors, can be derived to quantify the molecule's reactivity. researchgate.net These descriptors provide a more detailed picture than the HOMO-LUMO gap alone and are useful for comparing the reactivity of different molecules. researchgate.netnih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / (2η)).

Table 2: Illustrative In Silico Reactivity Descriptors for this compound Data is hypothetical and based on values reported for similar thiophene derivatives for illustrative purposes.

| Parameter | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Electronegativity (χ) | (I+A)/2 | 4.025 |

| Chemical Hardness (η) | (I-A)/2 | 2.225 |

| Chemical Softness (S) | 1/η | 0.449 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.640 |

Conformational Analysis and Stereochemical Insights

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the conformational analysis and stereochemical insights of this compound. While extensive computational studies have been conducted on various thiophene-containing compounds and other organic molecules, dedicated theoretical investigations into the three-dimensional structure, rotational energy barriers, and stereoisomerism of this particular ketone are not publicly available at this time.

In the broader context of computational chemistry, such an analysis for this compound would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to explore the molecule's potential energy surface. This process would identify the most stable conformations (energetic minima) by systematically rotating the single bonds, particularly the C-C bonds connecting the thiophene rings and the ethanone (B97240) backbone.

Key dihedral angles that would be of interest in such a study include:

The rotation around the C-C bond between the carbonyl carbon and the adjacent thiophene ring.

The rotation around the C-C bond between the hydroxyl-bearing carbon and its attached thiophene ring.

The orientation of the hydroxyl group relative to the rest of the molecule.

The interplay of steric hindrance between the two thiophene rings and potential intramolecular hydrogen bonding involving the hydroxyl and carbonyl groups would be expected to significantly influence the preferred conformations.

Hypothetical Conformational Data

Had such studies been performed, the results would typically be presented in tables detailing the relative energies and key dihedral angles of the identified stable conformers. An example of how such data might be structured is provided below for illustrative purposes.

Table 1: Hypothetical Relative Energies and Dihedral Angles of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** |

| I | 0.00 | 120.5 | -65.2 |

| II | 1.25 | -118.3 | 68.4 |

| III | 2.10 | 115.8 | 175.1 |

* Dihedral angle defined by the atoms S-C-C=O ** Dihedral angle defined by the atoms O=C-C-O

Stereochemical Considerations

The presence of a chiral center at the carbon atom bonded to the hydroxyl group (C2) means that this compound can exist as a pair of enantiomers: (R)-2-Hydroxy-1,2-di(thiophen-3-yl)ethanone and (S)-2-Hydroxy-1,2-di(thiophen-3-yl)ethanone. A full stereochemical investigation would involve calculating the electronic circular dichroism (ECD) spectra for the optimized geometries of each enantiomer to predict their chiroptical properties. This theoretical data is invaluable for assigning the absolute configuration of experimentally isolated samples.

While direct computational data for this compound is not available, studies on structurally related molecules, such as those containing thiophen-2-yl groups, have demonstrated the utility of these theoretical approaches in understanding their structure and reactivity. Future computational work is required to elucidate the specific conformational preferences and stereochemical characteristics of this compound.

Applications in Advanced Chemical Synthesis and Functional Materials

2-Hydroxy-1,2-di(thiophen-3-yl)ethanone as a Building Block for Complex Organic Molecules

The unique structural features of this compound make it a valuable precursor for the synthesis of more complex organic structures, particularly those incorporating thiophene (B33073) units. Thiophene and its derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Precursor in the Synthesis of Thiophene-Containing Polymers and Oligomers

Thiophene-based polymers and oligomers are a cornerstone of organic electronics, valued for their semiconducting properties. While direct polymerization of this compound has not been extensively reported, its structure suggests potential pathways for incorporation into polymeric chains. The hydroxyl and ketone functional groups can be chemically modified to create monomers suitable for various polymerization techniques. For instance, the ketone group could be a site for creating poly(thienylene ketone)s, a class of polymers formed by the copolymerization of bis(chloromercuri)thiophenes with carbon monoxide. acs.orgcedarville.edu

The synthesis of 3-substituted thiophene copolymers has been shown to yield materials with useful photoluminescent properties. The presence of functional groups on the thiophene ring, such as in this compound, could be exploited to tune the electronic and physical properties of the resulting polymers.

Table 1: Potential Polymerization Strategies for this compound Derivatives

| Polymerization Method | Required Monomer Modification | Potential Polymer Type |

| Condensation Polymerization | Conversion of hydroxyl group to a leaving group and activation of the thiophene rings. | Poly(aryl ether ketone) analogous structures. |

| Stille or Suzuki Coupling | Halogenation of the thiophene rings. | π-conjugated polymers. |

| Oxidative Polymerization | Direct coupling of the thiophene rings. | Polythiophenes with functional side chains. |

Intermediate in the Formation of Advanced Heterocyclic Compounds

The α-hydroxy ketone moiety is a versatile functional group for the synthesis of a variety of heterocyclic compounds. This structural motif can undergo cyclization reactions with different reagents to form five, six, or seven-membered rings. Thiophenes themselves are traditionally synthesized from 1,4-dicarbonyl compounds, and derivatives of this compound could serve as precursors to more complex, fused heterocyclic systems. rroij.com

For example, the ketone group can react with hydrazines or related compounds to form pyridazines or other nitrogen-containing heterocycles. The hydroxyl group can also participate in cyclization reactions, potentially leading to the formation of furanone or other oxygen-containing rings under specific conditions. The synthesis of various thiophene-based heterocycles, such as thienopyridones and thienopyrimidines, has been explored for applications in medicinal chemistry. pitt.edu

Role in the Development of Organic Electronic Materials

The incorporation of thiophene rings into organic molecules is a common strategy for designing materials with desirable electronic properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The two thiophen-3-yl groups in this compound provide a foundation for creating such functional materials.

Design and Synthesis of Functional Materials Incorporating Thiophene Moieties

The electronic properties of materials containing di(thiophen-3-yl)methanone (B186338) and related structures are of significant interest. The thiophene rings contribute to the π-conjugated system, which is essential for charge transport. The ketone and hydroxyl groups offer sites for further functionalization, allowing for the fine-tuning of properties such as solubility, solid-state packing, and energy levels (HOMO/LUMO). By modifying these functional groups, it is possible to design molecules with optimized performance for specific electronic devices.

Contribution to Catalysis and Reagent Development

While there is no specific literature on the direct use of this compound in catalysis, its structural motifs suggest potential applications. The presence of heteroatoms (sulfur and oxygen) and functional groups could allow it to act as a ligand for metal catalysts. The thiophene rings could coordinate to a metal center, and the hydroxyl group could participate in proton-coupled electron transfer processes or act as a directing group in catalytic reactions.

Furthermore, derivatives of this compound could be developed as specialized reagents in organic synthesis. For instance, chiral versions of α-hydroxy ketones are valuable building blocks in asymmetric synthesis.

Utilization in the Synthesis of Scaffolds for in silico Medicinal Chemistry Research

Thiophene derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. nih.gov Computational, or in silico, methods are increasingly used to screen virtual libraries of compounds for potential drug candidates. techscience.comtechscience.comnih.govrsc.org

The scaffold of this compound, with its two thiophene rings and central functionalized linker, provides a versatile platform for creating a library of diverse derivatives for such in silico screening. By computationally modifying the substituents on the thiophene rings and the central ethanone (B97240) bridge, a vast chemical space can be explored to identify molecules with predicted high binding affinities for specific biological targets. These computational hits can then guide the synthesis of the most promising compounds for further experimental evaluation.

Table 2: Key Structural Features for in silico Drug Design

| Structural Feature | Potential for Modification | Desired Outcome in Drug Design |

| Thiophen-3-yl Rings | Substitution at various positions | Improved binding affinity, selectivity, and ADME properties. |

| Hydroxyl Group | Esterification, etherification, or replacement | Altering hydrogen bonding capabilities and lipophilicity. |

| Ketone Group | Reduction, conversion to imine, or other derivatives | Modulating electronic properties and steric interactions. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for 2-Hydroxy-1,2-di(thiophen-3-yl)ethanone Analogues

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of this compound and its derivatives. Future research should focus on creating a diverse library of analogues with tailored electronic and steric properties.

One promising avenue is the use of multicomponent reactions (MCRs) . MCRs offer an efficient route to complex molecules in a single step, and recent advancements in the synthesis of polysubstituted thiophenes through three- and four-component reactions could be adapted for this purpose. bohrium.com Another key area is the advancement of metal-catalyzed cross-coupling reactions . Techniques such as copper-mediated [4+1] annulation and palladium-catalyzed coupling of functionalized alkynes are powerful tools for constructing the thiophene (B33073) core with high regioselectivity. bohrium.commdpi.com

Furthermore, the exploration of iodocyclization reactions of thioenynes presents a versatile method for producing functionalized 3-iodothiophenes, which can then be further elaborated into a variety of analogues. bohrium.com The development of these and other novel synthetic strategies will be crucial for systematically studying the structure-activity relationships of this class of compounds.

| Synthetic Strategy | Potential Advantages | Key Precursors |

| Multicomponent Reactions | High efficiency, atom economy, rapid library generation. | Thiophene precursors, carbonyl compounds, sulfur sources. |

| Metal-Catalyzed Cross-Coupling | High regioselectivity, functional group tolerance. | Halogenated thiophenes, organometallic reagents. |

| Iodocyclization of Thioenynes | Direct synthesis of functionalized thiophenes. | Thioenynes, iodine source. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic pathways and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time reaction monitoring is essential. Techniques such as in-situ Infrared (IR) and Raman spectroscopy can provide valuable information on the formation and consumption of intermediates during the synthesis of thiophene derivatives. researchgate.net

Future research could involve the development of bespoke spectroscopic probes tailored to the specific vibrational modes of the thiophene ring and the α-hydroxy ketone functionality. This would allow for precise tracking of reaction kinetics and the identification of transient species, leading to a more controlled and efficient synthesis. The convergence of spectroscopic data from oligothiophenes of increasing size to that of polythiophene suggests that insights gained from smaller model systems can be extrapolated to more complex materials. researchgate.net

Deepening Mechanistic Understanding through Advanced Computational Models

Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms and electronic structures. Future work should leverage Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to model the synthesis and properties of this compound and its analogues. researchgate.net

These computational models can be used to:

Predict the electronic and structural properties of novel analogues. nih.gov

Elucidate the transition states and reaction pathways of key synthetic steps.

Understand the influence of substituents on the electronic band gap of resulting oligomers and polymers. researchgate.netnih.gov

By combining computational predictions with experimental validation, a deeper and more predictive understanding of the chemical behavior of these compounds can be achieved.

Development of Structure-Property Relationships for Materials Applications

A primary driver for the interest in thiophene-based molecules is their potential in the field of organic electronics. Thiophene-containing materials are known for their favorable electronic properties and environmental stability. umich.edu A systematic investigation into the structure-property relationships of materials derived from this compound is a critical future direction.

Key research questions to address include:

How does the substitution pattern on the thiophene rings affect the optical and electronic properties, such as the HOMO-LUMO gap? umich.eduacs.org

What is the impact of the α-hydroxy ketone moiety on the solid-state packing and intermolecular interactions, which are crucial for charge transport in thin-film devices?

Can the introduction of specific functional groups, such as polar moieties, enhance properties like cell adhesion for biomedical applications or improve performance in dye-sensitized solar cells? nih.gov

Establishing these relationships will enable the rational design of new materials with optimized performance for applications such as organic thin-film transistors (OTFTs), photovoltaics, and sensors.

Expanding the Synthetic Utility of this compound in Diverse Chemical Transformations

Beyond its potential as a building block for materials, this compound itself can serve as a versatile intermediate in a wide range of chemical transformations. The α-hydroxy ketone functionality is a valuable template in asymmetric synthesis and can participate in various C-C and C-X bond-forming reactions. rsc.org

Future research should explore the reactivity of this compound in transformations such as:

Oxidative coupling reactions to form more complex molecular architectures. rsc.org

Condensation reactions to synthesize novel heterocyclic systems.

Asymmetric reductions to access chiral diols, which are valuable synthons in organic synthesis.

The thiophene moieties also offer sites for further functionalization, allowing for the construction of a diverse array of complex molecules. Thiophene-based silyloxy dienes, for instance, have proven to be valuable synthons in organic synthesis. researchgate.net Unlocking the full synthetic potential of this compound will undoubtedly lead to the discovery of new compounds with interesting and potentially useful properties.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-hydroxy-1,2-di(thiophen-3-yl)ethanone, and how can reaction conditions be systematically optimized?

- Methodology : The compound is synthesized via condensation of thiophene-3-carbaldehyde with an appropriate nucleophile (e.g., hydroxylamine) under basic conditions. Reaction optimization involves adjusting stoichiometry (e.g., 1:2 aldehyde-to-nucleophile ratio), solvent polarity (methanol or ethanol), and temperature (60–80°C). Catalytic bases like KOH or NaOH enhance yield, monitored via TLC or HPLC .

- Critical Parameters : Excess thiophene derivatives may lead to side products; purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the diketone intermediate .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Analytical Workflow :

- Spectroscopy : - and -NMR confirm the presence of thiophene protons (δ 7.2–7.5 ppm) and carbonyl groups (δ 190–200 ppm). IR shows C=O stretching (~1680 cm) and O–H vibrations (~3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical: 224.03 g/mol for ) to confirm molecular integrity .

- Elemental Analysis : Carbon/hydrogen/sulfur content should align with theoretical values (±0.3%) .

Q. What crystallographic techniques are suitable for resolving the molecular geometry of this compound derivatives?

- Protocol : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation (e.g., methanol/water mixtures) and analyzed using programs like SHELXL for refinement. Key parameters include space group (e.g., ), unit cell dimensions (), and displacement parameters .

- Data Interpretation : Bond angles (e.g., C–S–C ~92–95°) and dihedral angles between thiophene rings reveal planarity deviations. Hydrogen-bonding networks (O–H···O/N) stabilize the lattice .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations align with experimental data for this compound’s electronic properties?

- Computational Strategy :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) model ground-state geometries. Exact exchange terms improve accuracy for excited-state dynamics .

- Validation : Compare computed bond lengths (e.g., C=O: 1.22 Å) and frontier orbitals (HOMO-LUMO gap ~4.1 eV) with SCXRD and UV-Vis data. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces .

Q. What mechanistic insights explain the compound’s role as a photoinitiator in polymerization studies?

- Experimental & Theoretical Analysis :

- PLP-ESI-MS : Identifies radical species generated under UV irradiation. Transient absorption spectroscopy tracks triplet-state lifetimes (~150 ns), correlating with initiation efficiency .

- DFT Pathways : Excited-state calculations reveal intersystem crossing (ISC) rates and bond cleavage tendencies (e.g., α-hydroxy ketone dissociation) .

Q. How do structural modifications (e.g., metal coordination) alter the compound’s reactivity and supramolecular assembly?

- Case Study : Ni(II) complexes with this compound exhibit distorted tetrahedral geometry (N–Ni–O angles ~84°). Coordination stabilizes π-π stacking (3.32 Å interplanar distance) and hydrogen-bonded 1D arrays .

- Contradictions : Displacement parameters in SCXRD may suggest dynamic disorder, requiring temperature-dependent studies to distinguish static vs. dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。